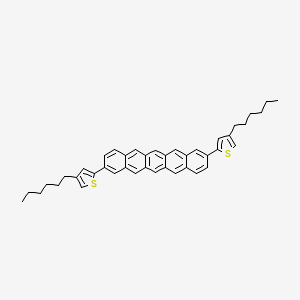
2,2'-(Pentacene-2,9-diyl)bis(4-hexylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is a conjugated organic compound that combines the properties of pentacene and thiophene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) typically involves the coupling of pentacene derivatives with thiophene units. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Applications De Recherche Scientifique
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its notable applications include:
Organic Photovoltaic Cells: The compound is used as an active layer material due to its excellent charge transport properties.
Organic Light-Emitting Diodes: It serves as a luminescent material in OLEDs, contributing to their efficiency and stability.
Organic Thin-Film Transistors: The compound is used in the fabrication of OTFTs, where it provides high field-effect mobility and stability.
Mécanisme D'action
The mechanism of action of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) in organic electronic devices involves its ability to transport charge carriers efficiently. The conjugated structure of the compound allows for delocalization of π-electrons, facilitating charge mobility. In organic photovoltaic cells, the compound absorbs light and generates excitons, which then dissociate into free charge carriers that are transported to the electrodes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene-based polymer used in organic electronics.
Pentacene: A well-known organic semiconductor with high charge mobility.
6,13-Bis(triisopropylsilylethynyl)pentacene: A derivative of pentacene with improved solubility and stability.
Uniqueness
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is unique in that it combines the properties of both pentacene and thiophene derivatives, resulting in a material with excellent charge transport properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices.
Propriétés
Numéro CAS |
874217-21-7 |
|---|---|
Formule moléculaire |
C42H42S2 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
4-hexyl-2-[9-(4-hexylthiophen-2-yl)pentacen-2-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-11-29-17-41(43-27-29)33-15-13-31-19-37-26-40-24-36-22-34(42-18-30(28-44-42)12-10-8-6-4-2)16-14-32(36)20-38(40)25-39(37)23-35(31)21-33/h13-28H,3-12H2,1-2H3 |
Clé InChI |
FHFJBECFQATDBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CSC(=C1)C2=CC3=CC4=CC5=C(C=C6C=C(C=CC6=C5)C7=CC(=CS7)CCCCCC)C=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


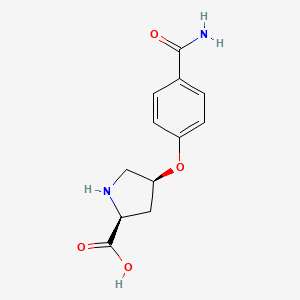
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
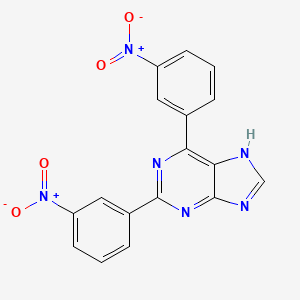
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


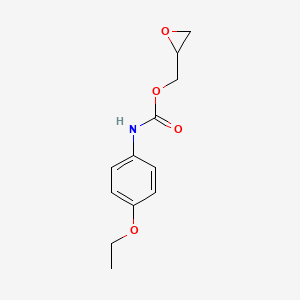


![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)

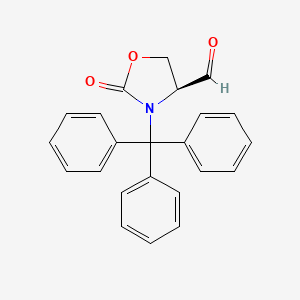

![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
